molecular formula C8H17NO B3038786 2-(Cyclohexyloxy)ethylamine CAS No. 90226-63-4

2-(Cyclohexyloxy)ethylamine

Cat. No. B3038786
CAS RN: 90226-63-4
M. Wt: 143.23 g/mol
InChI Key: UKLYEIVTROYUCW-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)ethylamine, also known as CHEA, is an organic compound with the molecular formula C10H21NO. It is a colorless liquid with a strong, fishy smell, similar to that of ammonia, due to its amine functional group .


Synthesis Analysis

The synthesis of this compound has been developed starting from cyclohexanone via five chemical transformations . This work features an expeditious synthesis of this compound in an integrated flow platform with in-line separation and without any intermediate purification .


Molecular Structure Analysis

The molecular structure of this compound comprises of a two-carbon alkyl group (ethyl) attached to an amine group, represented by a nitrogen atom . It contains total 27 bond(s); 10 non-H bond(s), 3 rotatable bond(s), 1 six-membered ring(s), 1 primary amine(s) (aliphatic), and 1 ether(s) (aliphatic) .


Chemical Reactions Analysis

Amines, such as this compound, are good nucleophiles and weak bases . They can react with sulfonyl groups to form sulfonamides under alkaline conditions to keep the amine nucleophilic .


Physical And Chemical Properties Analysis

This compound is a colorless liquid with a strong, fishy smell, similar to that of ammonia, due to its amine functional group . It is miscible with virtually all solvents, and it has a boiling point of 16.6 degrees Celsius .

Scientific Research Applications

Antidepressant Activity

2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, closely related to 2-(Cyclohexyloxy)ethylamine, have shown potential in inhibiting rat brain imipramine receptor binding and the synaptosomal uptake of norepinephrine and serotonin. This suggests a role in antidepressant activity, with compound 4 (venlafaxine) undergoing clinical evaluation (Yardley et al., 1990).

Electrochemical Synthesis

N-Substituted 1-Aminoindoles can be efficiently synthesized through an electrochemical method using N-Substituted 2-(ortho-nitrosophenyl)ethylamines. This innovative methodology demonstrates the utility of this compound in the synthesis of N-substituted heterocycles (Frontana-Uribe et al., 1999).

Anticonvulsant Activity

Trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and ethylamines, structurally similar to this compound, have been synthesized and found effective as anticonvulsants. Their mechanism of action involves inhibiting voltage-gated sodium currents and enhancing GABA effects (Pękala et al., 2011).

Synthesis of N,N-bis(2-aminoethyl)ethylamine

2-Hydroxy-N,N-bis(2-aminoethyl)ethylamine, synthesized by alkylation of diethyl triamine with epoxyethane, showcases an application in chemical synthesis processes, demonstrating the versatility of compounds like this compound (Jin Yi-cui, 2005).

Metabolite Characterization

1-Methyl-(2,6-xylyloxy)ethylamine (KO 1173), structurally related to this compound, has been studied for its metabolites using spectroscopy techniques, highlighting the importance of such compounds in pharmacokinetics and drug metabolism studies (Scott et al., 1973).

Polymer Chemistry

In polymer chemistry, cyclohexene (CHE) has been incorporated into polymers in ethylene/CHE copolymerization using nonbridged half-titanocenes containing aryloxo ligands. This research indicates the potential utility of cyclohexene-related compounds, like this compound, in advanced polymer synthesis (Wang et al., 2005).

Mechanism of Action

The mechanism of action for amines involves a series of reactions. For example, the reaction of aldehydes and ketones with amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function) . Water is eliminated in the reaction, which is acid-catalyzed and reversible .

Safety and Hazards

2-(Cyclohexyloxy)ethylamine can pose potential risks. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, protective clothing, gloves, and safety goggles should be used when handling this compound .

Future Directions

The future directions of 2-(Cyclohexyloxy)ethylamine research could involve its use as an intermediate in the synthesis of other compounds. For example, it is an important intermediate to construct a series of morphinans, which are highly pharmacologically active chemicals and widely used as analgesic and antitussive agents in clinical treatment .

properties

IUPAC Name

2-cyclohexyloxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLYEIVTROYUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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